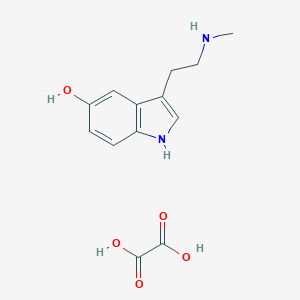
3-Octadecyloxy-2-methoxypropylphosphonocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SDZ-62-826 is a synthetic peptide developed by Novartis Pharma AG. It is classified as a cell adhesion molecules inhibitor and immunomodulator. The compound was initially researched for its potential therapeutic applications in treating neoplasms (tumors). its development was discontinued at the preclinical stage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SDZ-62-826 involves the formation of a synthetic peptide. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Generally, the synthesis of such peptides involves solid-phase peptide synthesis (SPPS) techniques, which include the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of synthetic peptides like SDZ-62-826 would involve scaling up the SPPS process. This includes optimizing the reaction conditions to ensure high yield and purity of the final product. The process would also involve purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
SDZ-62-826, being a synthetic peptide, can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to thiol groups.
Substitution: Amino acid residues in peptides can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Substitution reactions can be facilitated by reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
SDZ-62-826 has been primarily researched for its potential applications in treating neoplasms. As a cell adhesion molecules inhibitor and immunomodulator, it was investigated for its ability to interfere with cell adhesion processes and modulate immune responses. This makes it a candidate for cancer therapy, where inhibiting cell adhesion can prevent tumor metastasis and modulating the immune system can enhance anti-tumor responses .
Mechanism of Action
SDZ-62-826 exerts its effects by inhibiting cell adhesion molecules and modulating immune responses. The exact molecular targets and pathways involved are not fully disclosed. it is known to interfere with cell adhesion processes, which are crucial for tumor cell metastasis. Additionally, as an immunomodulator, it can influence various immune pathways to enhance the body’s ability to fight tumors .
Comparison with Similar Compounds
Similar Compounds
SDZ-62-434: Another synthetic peptide developed by Novartis with similar cell adhesion inhibitory and immunomodulatory properties.
Edelfosine: A synthetic ether lipid with antitumor activity, used as a reference compound in studies involving SDZ-62-826
Uniqueness
SDZ-62-826 is unique in its specific combination of cell adhesion inhibition and immunomodulation. While other compounds like SDZ-62-434 and edelfosine share some similar properties, SDZ-62-826’s specific peptide structure and its effects on cell adhesion molecules set it apart .
Properties
Molecular Formula |
C27H59NO6P+ |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
2-[hydroxy-(2-methoxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/p+1 |
InChI Key |
MHFRGQHAERHWKZ-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC |
Synonyms |
3-octadecyloxy-2-methoxypropylphosphonocholine 3-ODO-2-MPPC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)
![3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B132448.png)
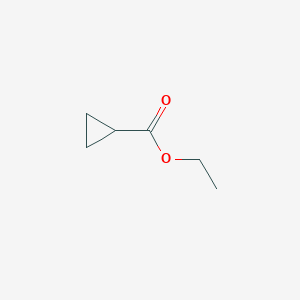
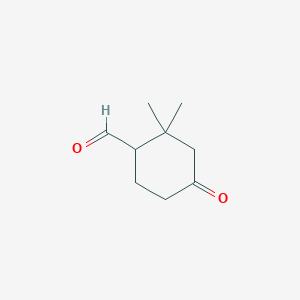
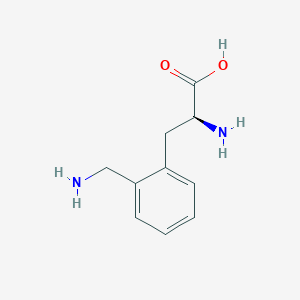
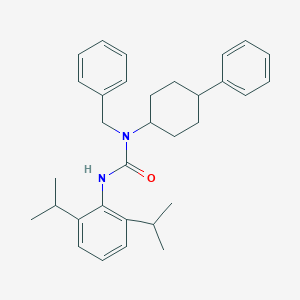

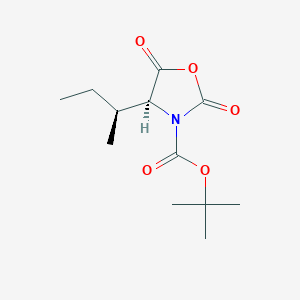
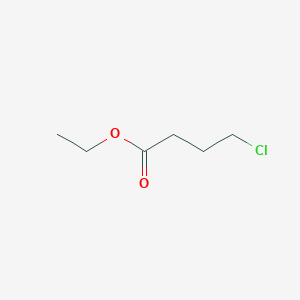
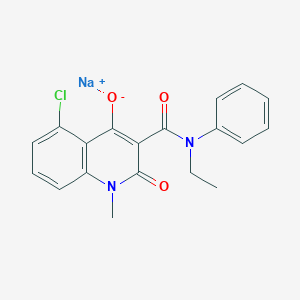

![(1-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B132477.png)
